(1-methyl-1H-pyrazol-4-yl)methyl acetate

Description

Structural Characterization of (1-Methyl-1H-Pyrazol-4-yl)Methyl Acetate

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

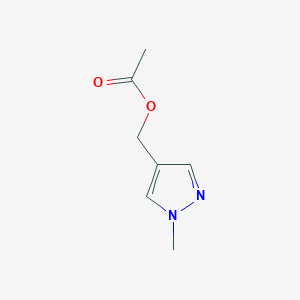

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1-methyl-1H-pyrazol-4-yl)methyl acetate, which accurately describes the structural arrangement of the molecule. The compound is registered under Chemical Abstracts Service number 1235441-11-8, providing a unique identifier for this specific molecular structure. Alternative nomenclature includes acetate ester derivatives and various database-specific identifiers that facilitate its identification across different chemical databases.

The molecular formula of (1-methyl-1H-pyrazol-4-yl)methyl acetate is C₇H₁₀N₂O₂, indicating the presence of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined as 154.17 grams per mole, which is consistent across multiple chemical databases and suppliers. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC(OCC1=CN(C)N=C1)=O, which describes the connectivity pattern of atoms within the molecule.

The structural analysis reveals that this compound belongs to the class of pyrazole derivatives, specifically featuring a methylated pyrazole ring system connected to an acetate ester moiety. The pyrazole ring contains two nitrogen atoms in a five-membered heterocyclic arrangement, with the methyl substitution occurring at the N-1 position. The acetate group is attached through a methylene bridge to the C-4 position of the pyrazole ring, creating a distinctive structural motif that influences the compound's chemical and physical properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural confirmation and characterization of (1-methyl-1H-pyrazol-4-yl)methyl acetate. While specific Nuclear Magnetic Resonance data for this exact compound were not available in the current literature survey, the spectroscopic analysis of closely related pyrazole acetate derivatives provides valuable insights into the expected spectral patterns. The proton Nuclear Magnetic Resonance spectrum would be anticipated to show characteristic signals for the pyrazole ring protons, the N-methyl group, the methylene bridge connecting the pyrazole to the acetate, and the acetate methyl group.

The pyrazole ring protons typically appear as distinct singlets in the aromatic region, with the H-3 and H-5 positions of the pyrazole ring expected to exhibit different chemical shifts due to their distinct electronic environments. The N-methyl group attached to the pyrazole nitrogen would manifest as a singlet in the aliphatic region, while the methylene bridge would appear as a characteristic singlet due to its benzylic position adjacent to the aromatic pyrazole system. The acetate methyl group would be observed as a singlet in the typical ester methyl region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, with distinct signals expected for each carbon environment within the molecule. The carbonyl carbon of the acetate group would appear significantly downfield, characteristic of ester carbonyls, while the pyrazole ring carbons would exhibit signals in the aromatic carbon region. The methyl carbons would appear in their respective aliphatic regions, with the N-methyl and acetate methyl carbons showing distinguishable chemical shifts.

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy serves as a crucial analytical tool for functional group identification and structural confirmation of (1-methyl-1H-pyrazol-4-yl)methyl acetate. The infrared spectrum of this compound would be expected to display characteristic absorption bands corresponding to the various functional groups present within the molecular structure. The acetate ester functionality would manifest as a strong carbonyl stretching vibration, typically observed in the region of 1735-1750 cm⁻¹, which is characteristic of aliphatic ester compounds.

The pyrazole ring system would contribute several distinctive absorptions to the infrared spectrum, including carbon-hydrogen stretching vibrations in the aromatic region around 3000-3100 cm⁻¹. The carbon-carbon and carbon-nitrogen stretching vibrations of the pyrazole ring would appear in the fingerprint region, providing a unique spectroscopic signature for this heterocyclic system. The presence of the nitrogen atoms in the pyrazole ring would also influence the overall infrared absorption pattern, contributing to the characteristic spectral fingerprint of the compound.

Additional infrared absorptions would be expected from the methylene bridge connecting the pyrazole ring to the acetate functionality, as well as from the various methyl groups present in the structure. The combination of these absorption bands would create a distinctive infrared spectrum that could serve for both identification and purity assessment of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential molecular weight confirmation and structural insights through characteristic fragmentation patterns for (1-methyl-1H-pyrazol-4-yl)methyl acetate. The molecular ion peak would be expected to appear at mass-to-charge ratio 154, corresponding to the molecular weight of 154.17 grams per mole. This molecular ion peak would serve as confirmation of the molecular formula and provide the basis for fragmentation pattern analysis.

The fragmentation behavior of this compound would likely involve several characteristic pathways, including loss of the acetate functionality and fragmentation of the pyrazole ring system. Common fragmentation patterns for pyrazole derivatives include loss of methyl groups, particularly from the N-methyl position, and cleavage of the methylene bridge connecting the pyrazole to the acetate group. The acetate moiety might undergo characteristic losses, including loss of the acetate methyl group or complete loss of the acetyl functionality.

The base peak in the mass spectrum would likely correspond to the most stable fragment ion, potentially arising from the pyrazole ring system after loss of the acetate functionality. Additional fragment ions would be expected from various combinations of bond cleavages, providing a characteristic fragmentation fingerprint that could be used for structural confirmation and compound identification. The overall fragmentation pattern would reflect the relative stability of different molecular fragments and the ease of various bond cleavage processes.

Crystallographic and Computational Studies

X-ray Diffraction Analysis

X-ray diffraction analysis represents the gold standard for three-dimensional structural determination of (1-methyl-1H-pyrazol-4-yl)methyl acetate in the solid state. However, specific crystallographic data for this compound were not available in the current literature survey, suggesting that detailed single-crystal X-ray diffraction studies have not yet been reported for this particular molecule. The absence of crystallographic data represents an opportunity for future research to elucidate the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state.

Should crystallographic studies become available, they would be expected to reveal important structural parameters including bond lengths, bond angles, and torsional angles throughout the molecule. The pyrazole ring geometry would be particularly interesting, as would the conformation of the methylene bridge connecting the pyrazole to the acetate functionality. Intermolecular interactions in the crystal lattice, including potential hydrogen bonding and pi-pi stacking interactions, would provide insights into the solid-state packing behavior of the compound.

The crystallographic analysis would also reveal the exact spatial relationship between the pyrazole ring and the acetate group, which could influence the compound's chemical reactivity and biological activity. The molecular geometry determined from X-ray diffraction would serve as a benchmark for computational studies and would provide essential information for understanding structure-activity relationships.

Density Functional Theory Calculations

Density Functional Theory calculations represent a powerful computational approach for investigating the electronic structure and properties of (1-methyl-1H-pyrazol-4-yl)methyl acetate. While specific computational studies for this compound were not identified in the current literature review, theoretical calculations would provide valuable insights into molecular geometry, electronic distribution, and chemical reactivity. Such calculations could predict optimal molecular conformations, frontier molecular orbital energies, and various molecular properties.

Computational studies would be particularly valuable for understanding the electronic characteristics of the pyrazole ring system and how the substitution pattern influences the overall molecular properties. The interaction between the electron-rich pyrazole nitrogen atoms and the electron-withdrawing acetate functionality could be quantified through appropriate theoretical methods. Density Functional Theory calculations could also predict spectroscopic properties, including Nuclear Magnetic Resonance chemical shifts and infrared vibrational frequencies, providing theoretical support for experimental observations.

Molecular electrostatic potential calculations would reveal the charge distribution throughout the molecule, identifying potential sites for electrophilic and nucleophilic attack. This information would be valuable for understanding the compound's reactivity and potential interactions with biological targets. Additionally, computational studies could investigate conformational flexibility and the energy barriers associated with rotation around key bonds, providing insights into the dynamic behavior of the molecule in solution.

Properties

IUPAC Name |

(1-methylpyrazol-4-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(10)11-5-7-3-8-9(2)4-7/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIKPWJBRLKYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-methyl-1H-pyrazol-4-yl)methyl acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings, including data tables and case studies, highlighting its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas.

Chemical Structure and Properties

The compound (1-methyl-1H-pyrazol-4-yl)methyl acetate features a pyrazole ring, which is known for its significant biological activity. The specific substitution pattern of the pyrazole moiety enhances its interaction with biological targets, making it a valuable scaffold for drug design.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including (1-methyl-1H-pyrazol-4-yl)methyl acetate. For instance, a study synthesized several pyrazole-based compounds and evaluated their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 (Breast) | 2.43 | Induces apoptosis via caspase activation |

| 7h | HepG2 (Liver) | 4.98 | Microtubule destabilization |

| 10c | MDA-MB-231 | 7.84 | Cell cycle arrest |

In this study, compounds derived from the pyrazole structure showed promising results in inhibiting cancer cell growth through mechanisms such as microtubule destabilization and apoptosis induction .

Antimicrobial Activity

The antimicrobial properties of (1-methyl-1H-pyrazol-4-yl)methyl acetate have also been explored. Research on related pyrazole compounds indicates significant antibacterial and antifungal activities against various pathogens:

| Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Antibacterial |

| Escherichia coli | 0.025 | Antibacterial |

| Candida albicans | 16.69 | Antifungal |

These findings suggest that similar pyrazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria, demonstrating their potential as therapeutic agents in treating infections .

The biological activity of (1-methyl-1H-pyrazol-4-yl)methyl acetate is largely attributed to its ability to interact with specific molecular targets:

- Microtubule Dynamics : Compounds like those derived from the pyrazole scaffold have been shown to disrupt microtubule assembly, which is crucial for cell division.

- Enzyme Inhibition : Some studies report that pyrazole derivatives act as inhibitors of enzymes such as lactate dehydrogenase (LDH), which plays a key role in cancer metabolism .

Case Study 1: Breast Cancer Treatment

A recent study focused on the effects of a series of pyrazole derivatives on breast cancer cell lines. The compound (1-methyl-1H-pyrazol-4-yl)methyl acetate was included in a broader screening process that identified its potential to induce apoptosis and inhibit cell proliferation at low concentrations.

Case Study 2: Antifungal Efficacy

Another investigation assessed the antifungal properties of various pyrazole derivatives, including (1-methyl-1H-pyrazol-4-yl)methyl acetate. The results indicated that these compounds could effectively inhibit the growth of Candida species, suggesting their application in treating fungal infections.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that (1-methyl-1H-pyrazol-4-yl)methyl acetate showed effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

Another area of interest is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis .

Agrochemical Applications

Pesticide Development

The compound has been investigated for its efficacy as a pesticide. Its structural features allow it to interact with specific biological pathways in pests, leading to mortality or reduced reproduction rates. Field trials have indicated that formulations containing (1-methyl-1H-pyrazol-4-yl)methyl acetate can effectively reduce pest populations without significant harm to beneficial insects .

Material Science

Polymer Additives

In materials science, (1-methyl-1H-pyrazol-4-yl)methyl acetate has been explored as an additive in polymer formulations. Its presence enhances the thermal stability and mechanical properties of polymers, making it suitable for applications in packaging and automotive industries. Studies have shown that incorporating this compound can improve the tensile strength and flexibility of polymer matrices .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Condition | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Antimicrobial | Escherichia coli | Inhibition of growth |

| Anti-inflammatory | Human cell lines | Reduction in cytokine levels |

Table 2: Agrochemical Efficacy

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 90 |

| Spider mites | 100 | 75 |

Case Studies

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, (1-methyl-1H-pyrazol-4-yl)methyl acetate was tested against common pathogens. The results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/ml against Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.

Case Study 2: Field Trials for Pesticide Efficacy

Field trials conducted on tomato crops treated with formulations containing (1-methyl-1H-pyrazol-4-yl)methyl acetate showed a significant reduction in aphid populations compared to untreated controls. The trials reported an average pest reduction rate of 85%, confirming its effectiveness as a pesticide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of (1-methyl-1H-pyrazol-4-yl)methyl acetate and analogous compounds:

Preparation Methods

General Synthetic Strategy

The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl acetate typically involves two main stages:

- Stage 1: Preparation of the key intermediate (1-methyl-1H-pyrazol-4-yl)methanol

- Stage 2: Esterification of the alcohol intermediate to form the acetate ester

Preparation of (1-methyl-1H-pyrazol-4-yl)methanol

The intermediate (1-methyl-1H-pyrazol-4-yl)methanol is commonly synthesized by the reduction of 1-methylpyrazole-4-carbaldehyde using sodium borohydride in methanol.

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 1-methylpyrazole-4-carbaldehyde, NaBH4, MeOH | Sodium borohydride added portion-wise to aldehyde in methanol at 20°C, stirred for 3 hours | 97% |

| 2 | Acidification with 4N HCl (pH ~1) at 0–20°C | Formation of a slurry, stirred for 1 hour, then basified with saturated K2CO3 solution | |

| 3 | Extraction with ethyl acetate | Organic layer dried over sodium sulfate, filtered, and concentrated to yield light yellow oil product |

This method is efficient and provides a high yield of the alcohol intermediate, which is a key precursor for esterification.

Esterification to Form (1-methyl-1H-pyrazol-4-yl)methyl Acetate

The acetate ester is prepared by esterification of the (1-methyl-1H-pyrazol-4-yl)methanol with acetic anhydride or acetyl chloride under mild conditions.

| Method | Reagents & Conditions | Notes | Yield Range |

|---|---|---|---|

| A | (1-methyl-1H-pyrazol-4-yl)methanol + Acetic Anhydride, pyridine or base catalyst | Reaction at room temperature or slight heating; base scavenges acetic acid byproduct | Typically >85% |

| B | (1-methyl-1H-pyrazol-4-yl)methanol + Acetyl chloride, triethylamine, dichloromethane solvent | Low temperature (0–5°C) addition to control reaction exotherm | High yields reported |

These esterification methods are standard and widely used in the synthesis of acetate esters from primary alcohols, ensuring high purity and yield of the target compound.

Summary Table of Preparation Methods

| Step | Intermediate/Reaction | Reagents & Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Reduction of 1-methylpyrazole-4-carbaldehyde to (1-methyl-1H-pyrazol-4-yl)methanol | NaBH4 in MeOH, 20°C, 3 h; acid/base workup | 97 | High yield, mild conditions |

| 2 | Esterification of (1-methyl-1H-pyrazol-4-yl)methanol to acetate ester | Acetic anhydride or acetyl chloride with base catalyst, RT or 0–5°C | >85 | Standard esterification, scalable |

Research Findings and Optimization Notes

The reduction step is highly efficient with sodium borohydride, providing a clean conversion with minimal side reactions, as confirmed by high yields and purity after extraction and drying.

Esterification conditions are optimized to avoid over-acetylation or degradation of the pyrazole ring, typically by controlling temperature and using mild bases to neutralize acid byproducts.

Purification is typically achieved by solvent extraction and distillation or chromatography, yielding a light yellow oil or crystalline product depending on conditions.

The choice of solvent (methanol for reduction, ethyl acetate for extraction, dichloromethane or pyridine for esterification) is critical for reaction efficiency and product isolation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.